

An In-depth Technical Guide to Steroid Sulfatase-IN-4

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Compound of Interest

Compound Name: Steroid sulfatase-IN-4

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Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can subsequently be converted to potent estrogens and androgens, which play significant roles in the pathophysiology of hormone-dependent diseases, including endometriosis, breast cancer, and prostate cancer.[2] Consequently, the inhibition of STS represents a promising therapeutic strategy for the treatment of these conditions.

This technical guide provides a comprehensive overview of **Steroid Sulfatase-IN-4**, a potent and irreversible inhibitor of human STS. This document will detail its chemical structure, mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

Steroid Sulfatase-IN-4, also referred to as Compound 16, is a non-steroidal small molecule inhibitor of steroid sulfatase.[3]

Chemical Formula: $C_{19}H_{17}ClN_2O_5S$

Molecular Weight: 420.87 g/mol [3]

SMILES: O=S(OC1=CC=C(C2=CC=C(C(N(C)C3=CC=CC=C3C)=O)O2)C=C1Cl)(N)=O[3]

Below is a 2D representation of the chemical structure of **Steroid Sulfatase-IN-4**.

Caption: 2D Chemical Structure of **Steroid Sulfatase-IN-4**.

Pharmacological Data

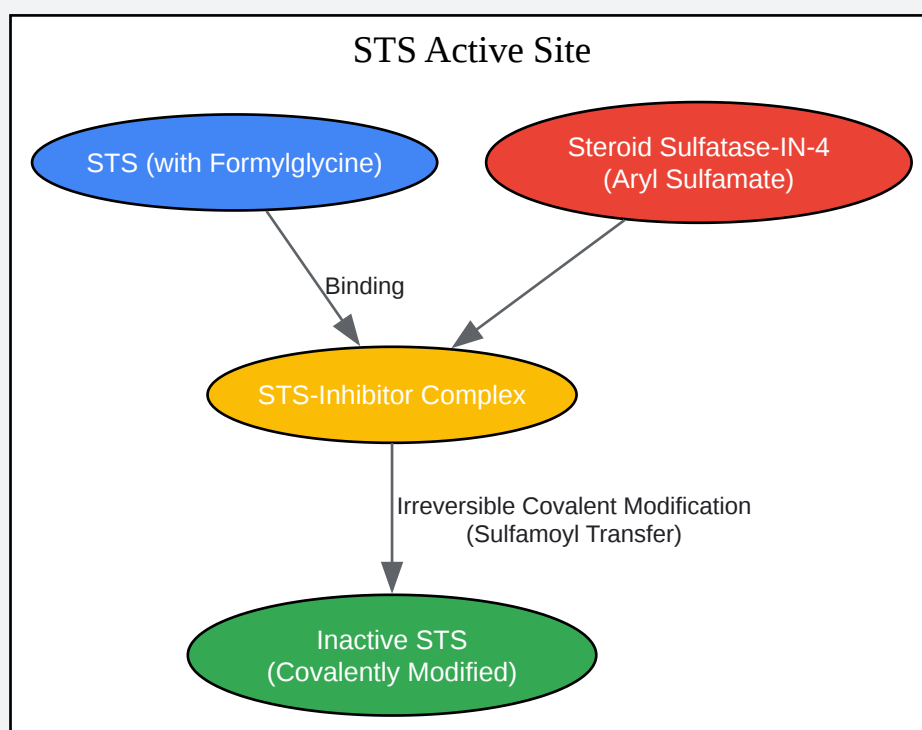
The inhibitory activity and cytotoxic effects of **Steroid Sulfatase-IN-4** have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

Parameter	Value	Cell Line/Enzyme	Assay Type	Reference
IC ₅₀	25 nM	Human Steroid Sulfatase (STS)	Enzyme Inhibition Assay	[3]
% Inhibition	25% at 1 μM	Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)	Enzyme Inhibition Assay	[3]
Cytotoxicity	53.6% inhibition at 20 μM (24 h)	HEK-293	Cell Viability Assay	[3]
Metabolic Stability	Low intrinsic clearance (Cl _{int} <30 μL/min/mg protein)	Human Hepatic S9 Fraction	Metabolic Stability Assay	[3]

Mechanism of Action

Steroid Sulfatase-IN-4 is an irreversible, active-site-directed inhibitor.[3] Its mechanism of action is characteristic of aryl sulfamate-based inhibitors, which involves the covalent modification of a key residue within the active site of the steroid sulfatase enzyme.[1] The catalytic site of STS contains a unique formylglycine residue that is essential for its enzymatic

activity. The proposed mechanism suggests that the sulfamate moiety of **Steroid Sulfatase-IN-4** is transferred to this formylglycine residue, leading to the irreversible inactivation of the enzyme.[4][5]

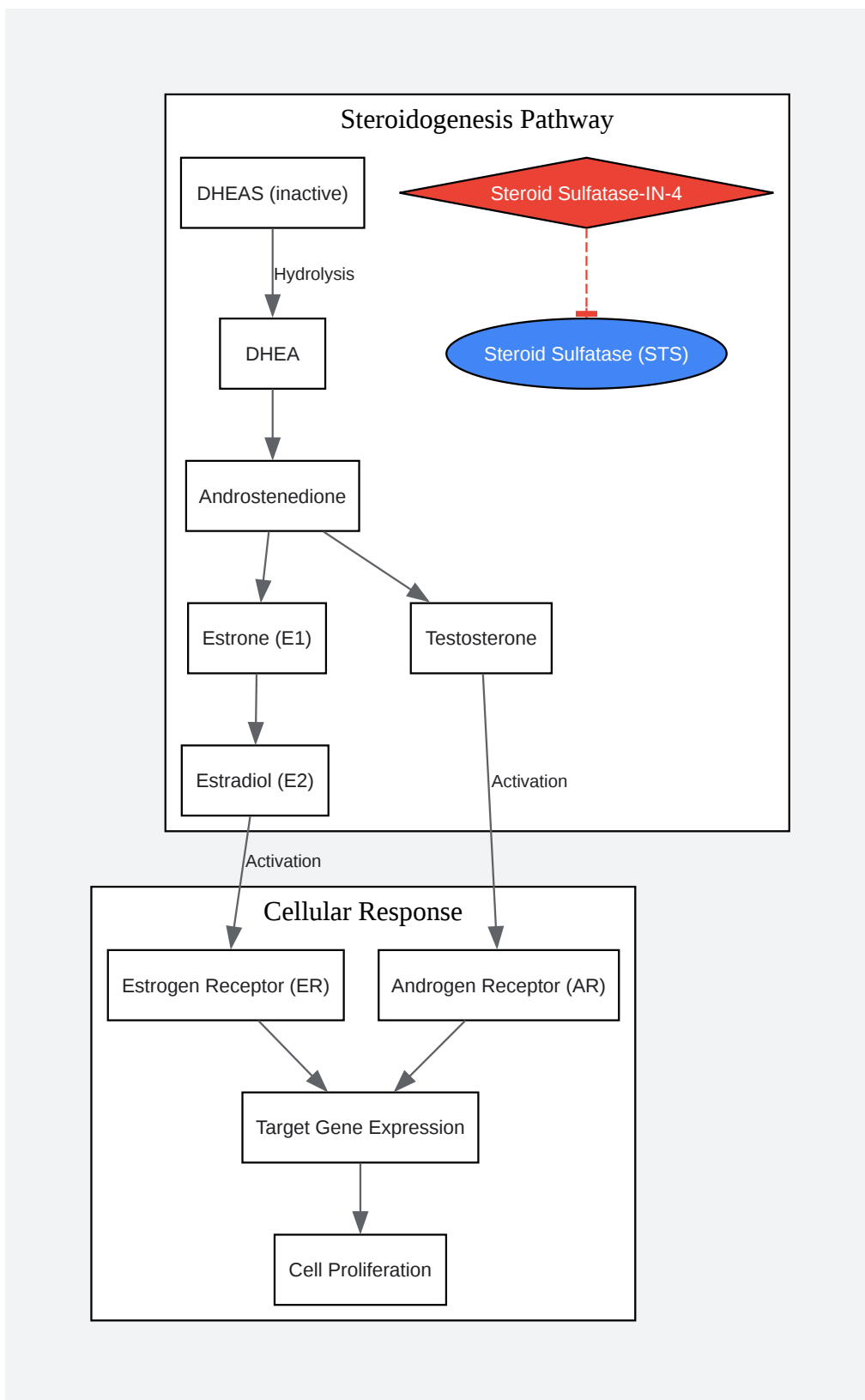


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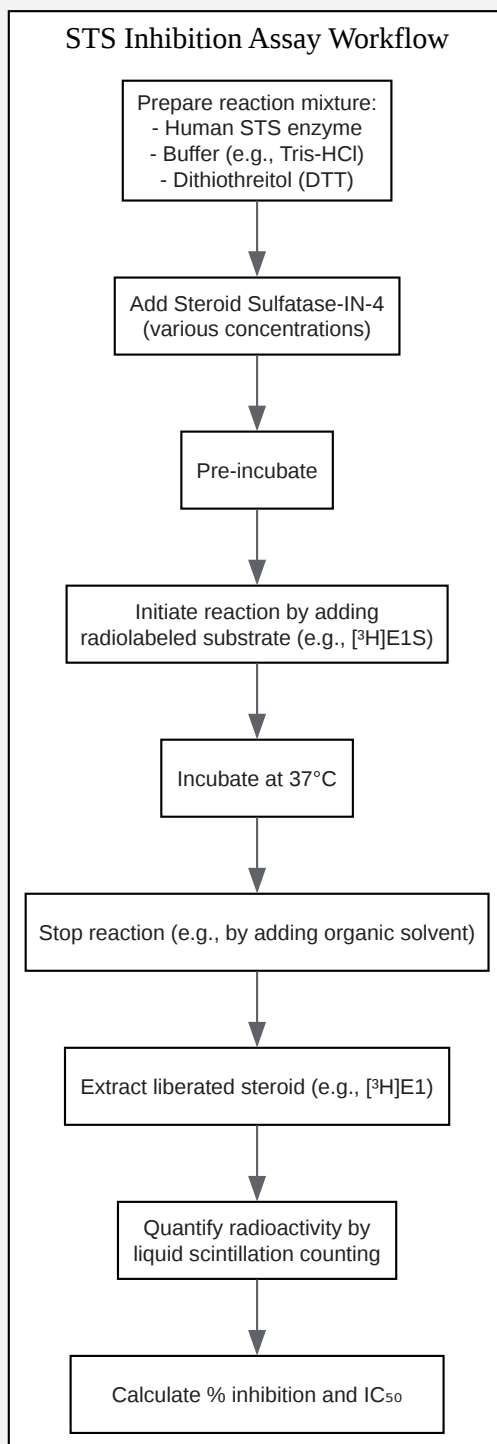
Caption: Proposed mechanism of irreversible inhibition of STS.

Signaling Pathways

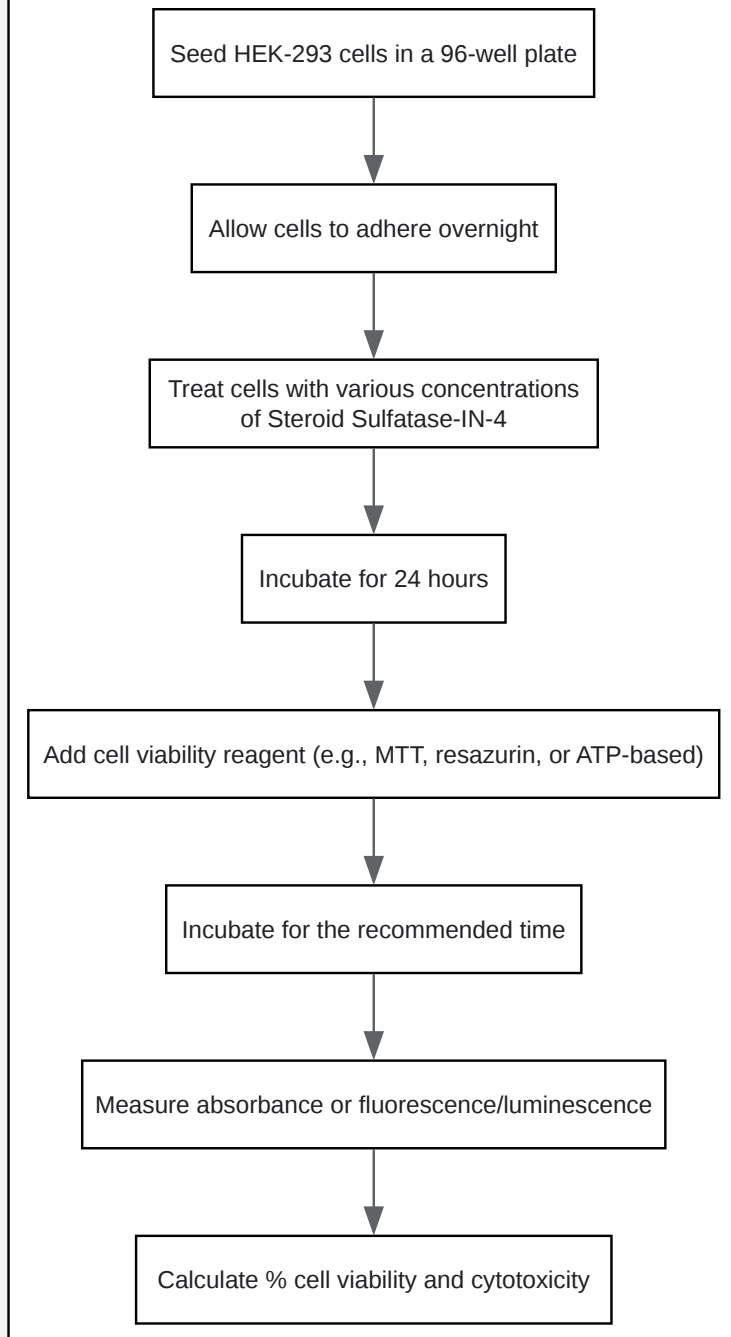
The primary consequence of STS inhibition is the reduction in the local production of active estrogens and androgens. This, in turn, modulates the signaling pathways mediated by the estrogen receptor (ER) and the androgen receptor (AR). By blocking the conversion of DHEAS to DHEA, **Steroid Sulfatase-IN-4** effectively decreases the pool of precursors for both testosterone and estradiol synthesis, leading to reduced activation of their respective nuclear receptors and downstream transcriptional targets.[2][6][7]

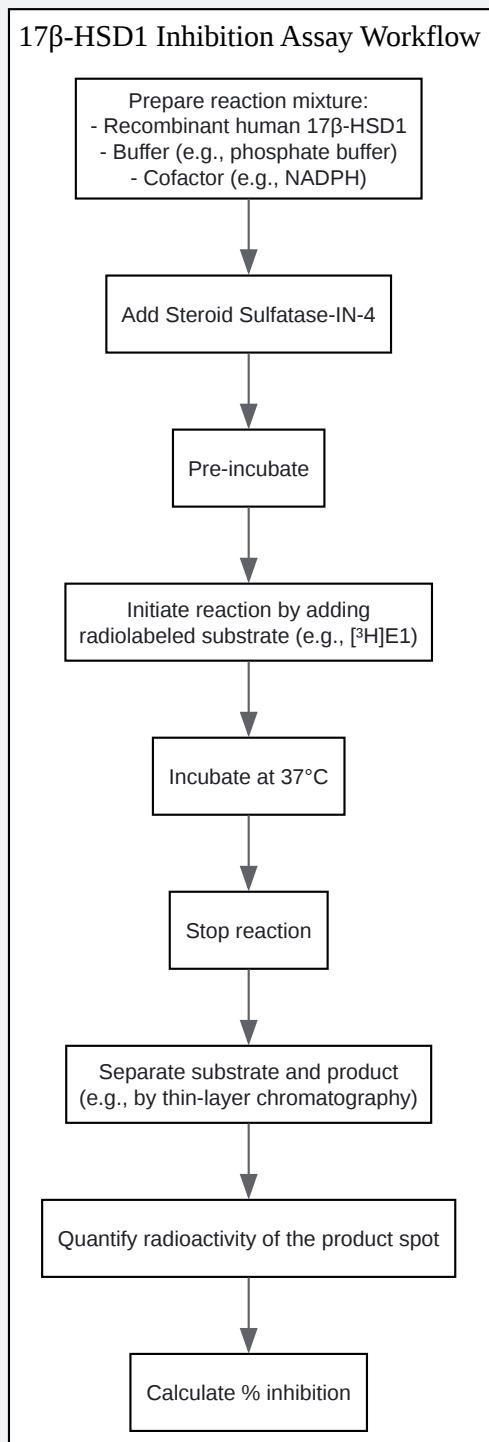


STS Inhibition Assay Workflow



HEK-293 Cytotoxicity Assay Workflow





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